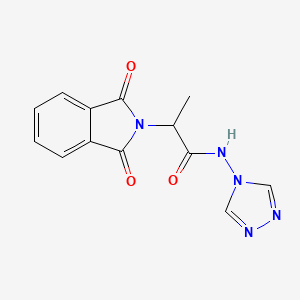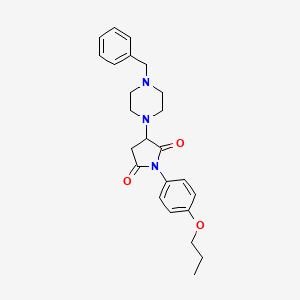
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the furan family of organic compounds and has been found to possess a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide involves its interaction with specific ion channels in the brain. This compound has been found to inhibit the activity of certain potassium channels, leading to an increase in the firing rate of neurons. This effect is thought to underlie its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channels in the brain, 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide has also been found to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, as well as effects on the immune system and cellular metabolism. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide in lab experiments is its specificity for certain ion channels in the brain. This makes it a useful tool for studying the function of these channels and their role in neurological disorders. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide. One area of interest is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of interest is the study of the long-term effects of this compound on the brain and other organs, as well as its potential toxicity. Finally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of promising research.
Synthesis Methods
The synthesis of 5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide can be achieved through a multi-step process. The first step involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This intermediate is then reacted with N-methylpiperidine to yield 5-bromo-N-(1-methyl-4-piperidinyl)-2-furoamide. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
5-bromo-N-(1-methyl-4-piperidinyl)-2-furamide has been found to have a range of scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, chronic pain, and migraines.
properties
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14-6-4-8(5-7-14)13-11(15)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMZDSJCBVYTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-methylpiperidin-4-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)

![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)